molecular formula C15H14O2 B1296596 1-(4'-Methoxy-biphenyl-4-yl)-ethanone CAS No. 13021-18-6

1-(4'-Methoxy-biphenyl-4-yl)-ethanone

Cat. No. B1296596
CAS RN: 13021-18-6
M. Wt: 226.27 g/mol
InChI Key: AITDOOYSOAAUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598289B2

Procedure details

The 4′-methoxybiphenyl (0.05 mol) and AlCl3 (0.06 mol) were dissolved in boiling CS2 (60 mL) with stirring. Acetyl chloride (0.1 mol) was added dropwise and reflux continued for 1 hour. The mixture was poured onto crushed ice (150 mL) containing water (50 mL) and HCl (50 mL). The organic phase was separated and the CS2 removed by distillation. The residue was recrystallised from aqueous isopropanol to give the title compound. δC (CDCl3, 62.9 MHz): 26.6, 55.4, 114.4, 126.6, 128.4, 129.0, 132.2, 135.3, 145.4, 159.9 and 198.0
Quantity
0.05 mol
Type
reactant
Reaction Step One
Name
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.[Al+3].[Cl-].[Cl-].[Cl-].[C:19](Cl)(=[O:21])[CH3:20].Cl>O.C(=S)=S>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[CH:11][C:12]([C:19](=[O:21])[CH3:20])=[CH:13][CH:14]=2)=[CH:5][CH:4]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
0.06 mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
ice
Quantity
150 mL
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
The mixture was poured
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
the CS2 removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from aqueous isopropanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.